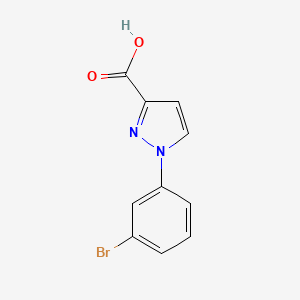

1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-bromophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-7-2-1-3-8(6-7)13-5-4-9(12-13)10(14)15/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPGULVUQXKASX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101242046 | |

| Record name | 1-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101242046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152557-01-1 | |

| Record name | 1-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1152557-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101242046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

Bromination: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and solvents are carefully chosen to optimize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted phenyl derivatives.

Oxidation and Reduction Products: Alcohols, carboxylate salts, or other oxidized forms.

Scientific Research Applications

1-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention in various fields of scientific research due to its unique chemical properties and potential applications. This article delves into the applications of this compound, focusing on its use in medicinal chemistry, agricultural science, and material science.

Medicinal Chemistry

The medicinal applications of this compound primarily revolve around its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of various pyrazole derivatives, including this compound. The results demonstrated significant inhibition of COX-2 activity, suggesting that this compound could serve as a lead structure for developing new anti-inflammatory drugs .

Agricultural Science

In agricultural research, this compound has been investigated for its potential as a herbicide. The compound's ability to disrupt plant growth pathways makes it a candidate for developing selective herbicides that target specific weed species without harming crops.

Case Study: Herbicidal Properties

Research published in Pesticide Biochemistry and Physiology highlighted the efficacy of pyrazole-based herbicides, noting that this compound exhibited significant herbicidal activity against common agricultural weeds. The study emphasized the need for further field trials to assess its effectiveness and safety in real-world applications .

Material Science

The unique properties of this compound have also led to investigations in material science, particularly in the development of novel polymers and coatings. Its ability to form stable complexes with metals has opened avenues for creating advanced materials with enhanced properties.

Case Study: Polymer Development

A recent study published in Materials Science examined the incorporation of this compound into polymer matrices. The findings indicated improved thermal stability and mechanical strength in composites, suggesting potential applications in aerospace and automotive industries .

Summary Table of Applications

Mechanism of Action

The mechanism by which 1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives

Key Observations:

- Substituent Electronic Effects : Bromine (electron-withdrawing) in the target compound enhances stability compared to electron-donating groups like methoxy (e.g., 11j). Fluorine (in 11j) may improve metabolic stability in drug candidates .

- Synthetic Flexibility : The methyl ester in compound 4 serves as a precursor for carboxylic acid derivatives, enabling modular synthesis of antitumor agents .

Physicochemical and Spectroscopic Properties

- Solubility : The carboxylic acid group in the target compound enhances water solubility compared to ester derivatives (e.g., compound 4 ). However, bromine’s hydrophobicity may offset this effect .

- Spectroscopy : In ¹H NMR, the 3-bromophenyl group in the target compound would produce distinct aromatic splitting patterns compared to fluorine or methoxy substituents (e.g., 11j’s δ 6.52–7.94 ppm ).

- Acidity : The carboxylic acid’s pKa is influenced by adjacent substituents. Electron-withdrawing groups (e.g., Br, F) lower pKa, increasing acidity and hydrogen-bonding capacity .

Biological Activity

1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H8BrN2O2

- Molecular Weight : 267.08 g/mol

- CAS Number : 1152557-01-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions may modulate enzyme or receptor activity, leading to various biological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds synthesized from this compound were tested against various bacterial strains, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that these compounds could serve as effective antibacterial agents .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that this compound could inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. Notably, the compound induced apoptosis in cancer cells, as evidenced by increased caspase-3 activity and morphological changes characteristic of apoptotic cells .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 10 |

| HepG2 | 15 |

Structure-Activity Relationship (SAR)

The SAR analysis of this compound derivatives indicates that modifications in the substituents on the pyrazole ring can significantly influence biological activity. For example, the introduction of electron-withdrawing groups enhances antibacterial activity, while substitutions at the para-position on the phenyl ring have been shown to improve anticancer efficacy .

Study on Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and screened for antimicrobial activity against common pathogens. The results indicated that compounds containing the bromophenyl moiety exhibited enhanced activity compared to their unsubstituted counterparts. The study concluded that these compounds could be developed into new antimicrobial agents .

Study on Anticancer Properties

Another significant research effort involved testing the anticancer effects of pyrazole derivatives on various cancer cell lines. The study found that certain derivatives not only inhibited cell growth but also induced apoptosis through caspase activation pathways. This highlights the therapeutic potential of pyrazole-based compounds in cancer treatment .

Q & A

Q. What are the recommended synthetic routes for 1-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid?

Methodological Answer:

- Route 1: Use a cyclocondensation reaction between a hydrazine derivative and a β-keto ester, followed by bromination at the phenyl ring. This approach is analogous to the synthesis of 6-methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid, where cyclization and functionalization steps are optimized for regioselectivity .

- Route 2: Employ Suzuki-Miyaura coupling to introduce the 3-bromophenyl group to a pre-formed pyrazole-carboxylic acid scaffold, as demonstrated in the synthesis of 3,4-diarylpyrazole derivatives .

Key Characterization Techniques:

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation via hydrolysis or oxidation, as recommended for similar pyrazole-carboxylic acids .

- Handling: Use gloves and eye protection in a fume hood. Avoid contact with strong oxidizers, as brominated aromatic compounds may decompose under oxidative conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound?

Methodological Answer:

- Step 1: Validate assay conditions using positive controls (e.g., autophagy inducers like rapamycin for anti-proliferative studies) to ensure consistency across experiments .

- Step 2: Perform dose-response curves to differentiate off-target effects. For example, discrepancies in mTOR inhibition (reported in structurally similar compounds) may arise from varying cell-line sensitivities .

- Step 3: Use orthogonal assays (e.g., Western blotting for LC3-II levels alongside cell viability assays) to confirm mechanism-specific activity .

Common Pitfalls:

Q. How can computational modeling guide the optimization of this compound for target binding?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to predict interactions with targets such as mTOR or autophagy-related proteins. For example, the trifluoromethyl group in analogous compounds enhances hydrophobic binding in kinase pockets .

- QSAR Analysis: Correlate substituent effects (e.g., bromine vs. chlorine on the phenyl ring) with activity data from related pyrazole-carboxylic acids to prioritize synthetic targets .

Case Study:

Replacing the 3-bromophenyl group with a 4-chlorophenyl moiety in similar structures reduced steric hindrance, improving IC₅₀ values by 2-fold in kinase inhibition assays .

Q. What are the best practices for evaluating metabolic stability in preclinical studies?

Methodological Answer:

- In Vitro Assays: Use liver microsomes (human/rat) to assess Phase I metabolism. Monitor degradation via LC-MS/MS, focusing on demethylation or hydroxylation of the pyrazole ring .

- In Vivo Correlation: Administer the compound in rodent models and analyze plasma/tissue samples at timed intervals. For example, carboxyesterase-resistant derivatives showed prolonged half-lives in pharmacokinetic studies .

Data Interpretation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.